molecular formula C18H19N3O3 B2704286 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone CAS No. 457940-99-7

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone

Cat. No.: B2704286
CAS No.: 457940-99-7
M. Wt: 325.368
InChI Key: XTTPNXZKPNBKAB-UHFFFAOYSA-N
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Description

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and a phenylethanone moiety, making it a valuable molecule in various chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with phenacyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone stands out due to its unique combination of a nitrophenyl group and a phenylethanone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTPNXZKPNBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328781
Record name 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

457940-99-7
Record name 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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